4-(2-Aminoethyl)-1-methylpiperidin-4-OL
Overview
Description
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity .
Biochemical Pathways
For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation .
Pharmacokinetics
Aebsf, a structurally similar compound, is known to be water-soluble . This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values . Therefore, the action, efficacy, and stability of this compound might also be pH-dependent.
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)-1-methylpiperidin-4-OL plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically inhibitory, as this compound acts as an irreversible inhibitor, modifying the hydroxyl groups of serine residues in the active sites of these enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory mediators, thereby impacting cellular responses to inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It covalently modifies the hydroxyl groups of serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl enzyme derivative . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at higher pH values, leading to a reduction in its inhibitory effects over time . Long-term studies have shown that it can extend the lifespan of mice with acute infections and inhibit apoptosis in certain cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce inflammation and arthritis symptoms in rat models . At higher doses, it may exhibit toxic effects, although specific toxicological data for this compound are limited. It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of amine-containing compounds . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and can accumulate in certain tissues due to its interactions with binding proteins . This distribution pattern can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, affecting its function and activity within the cell.
Properties
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAGIYZNRUVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650915 | |
Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-87-7 | |
Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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